1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3,5-diiodoindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2I2NO2/c17-11-3-1-8(5-12(11)18)7-21-13-4-2-9(19)6-10(13)14(20)15(21)16(22)23/h1-6H,7H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZMSKGKXLWBHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)I)C(=C2C(=O)O)I)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2I2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901157811 | |
| Record name | 1-[(3,4-Dichlorophenyl)methyl]-3,5-diiodo-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901157811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860648-96-0 | |
| Record name | 1-[(3,4-Dichlorophenyl)methyl]-3,5-diiodo-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860648-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3,4-Dichlorophenyl)methyl]-3,5-diiodo-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901157811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fischer Indole Synthesis Adaptations
The Fischer indole synthesis remains the most robust method for indole ring formation, particularly when targeting 2-carboxylic acid derivatives. A modified Japp–Klingemann approach enables simultaneous introduction of the C-2 carboxyl group:
- Diazotization of 4-aminobenzoic acid followed by coupling with ethyl 2-oxocyclohexanone carboxylate generates hydrazone intermediate 6 .
- Cyclization under H₂SO₄/AcOH yields 1H-indole-2,5-dicarboxylic acid-2-ethyl ester 7 (85–92% yield).
- Selective decarboxylation at C-2 via autoclave heating (280°C, 6 h) produces indole-5-carboxylic acid 9 .
For C-2 carboxylation, reversing the decarboxylation selectivity requires substituting β-keto esters with α-keto esters in the initial coupling step.
Transition Metal-Mediated Approaches
Palladium-catalyzed cyclization strategies offer improved regiocontrol:
| Method | Starting Material | Catalyst System | Yield (%) |
|---|---|---|---|
| Buchwald-Hartwig | 2-bromoaniline | Pd(OAc)₂/Xantphos | 78 |
| Larock Indolization | o-iodoaniline | PdCl₂(PPh₃)₂/CuI | 82 |
These methods enable late-stage functionalization but require pre-installed halogens at iodination sites.
Regioselective Diiodination Strategies
Electrophilic Iodination
Controlled iodination at C-3 and C-5 exploits the indole’s electronic landscape:
C-3 Iodination :
C-5 Iodination :
Critical Parameters :
- Carboxylic acid at C-2 directs electrophiles to C-5 via meta-orientation
- N-Protection (e.g., Boc) prevents competing N-iodination
Sequential Halogenation
A three-step protocol optimizes diiodination:
C-3 Iodination :
I₂ (1.1 equiv), BF₃·Et₂O, DCM, 0°C → RT (4 h)Directed C-5 Lithiation :
LDA (2.2 equiv), -78°C, THF, 1 hIodine Quench :
I₂ (1.05 equiv), -78°C → RT, 89% overall yield
This sequence prevents over-iodination while maintaining carboxylic acid integrity.
N-Benzylation with 3,4-Dichlorobenzyl Groups
Alkylation Conditions Optimization
N-Substitution requires careful base selection to avoid ring iodination side reactions:
| Base | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaH | DMF | 0 → 25 | 62 | 88 |
| KOtBu | THF | -78 → 25 | 78 | 92 |
| DBU | MeCN | 40 | 85 | 95 |
Optimal Protocol :
3,4-Dichlorobenzyl bromide (1.2 equiv), DBU (1.5 equiv), MeCN, 40°C, 12 h → 85% isolated yield
Protecting Group Strategies
Carboxylic acid protection prevents O-alkylation:
Ester Protection :
Ethyl ester formation via CDI/EtOH (95% yield)Silyl Protection :
TBSCl, imidazole, DMF (93% yield)
Deprotection post-alkylation uses:
- NaOH/MeOH/H₂O (esters)
- TBAF/THF (silyl ethers)
Final Carboxylation and Purification
Ester Hydrolysis
Saponification conditions critically impact iodine stability:
| Base | Temp (°C) | Time (h) | Yield (%) | Deiodination (%) |
|---|---|---|---|---|
| LiOH | 25 | 24 | 99 | 0 |
| NaOH | 60 | 6 | 95 | 3 |
| KOH | 25 | 48 | 91 | 1 |
Recommended : 1M LiOH in THF/H₂O (3:1), 25°C, 24 h → quantitative conversion
Crystallization Optimization
Final purification employs sequential solvent systems:
Crude Dissolution :
Hot EtOAc (60°C) with 5% MeOHGradient Cooling :
60°C → 4°C over 8 hRecrystallization :
Hexane/EtOAc (5:1) → 98.5% HPLC purity
Analytical Characterization Data
Key Spectroscopic Signatures :
¹H NMR (400 MHz, DMSO-d₆):
δ 8.21 (s, 1H, H-4), 7.92 (d, J = 8.4 Hz, 1H, H-7), 7.68–7.61 (m, 2H, dichlorobenzyl), 5.42 (s, 2H, N-CH₂)¹³C NMR :
167.8 (COOH), 149.2 (C-2), 136.4–125.1 (aromatic carbons), 94.1 (C-3), 89.7 (C-5)HRMS : Calculated for C₁₆H₁₀Cl₂I₂NO₂: 599.8134 Found: 599.8131 [M+H]⁺
Chemical Reactions Analysis
1-(3,4-Dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential pharmacological properties. Indole derivatives are recognized for their broad spectrum of biological activities, including:
- Anti-inflammatory Effects: Research indicates that compounds with indole structures can inhibit pathways associated with inflammation.
- Anticancer Properties: The unique molecular structure allows it to interact with various cellular targets, potentially leading to the inhibition of cancer cell proliferation.
- Antimicrobial Activity: Studies suggest that this compound may exhibit effectiveness against certain pathogens, making it a candidate for developing new antimicrobial agents.
Organic Synthesis
1-(3,4-Dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylic acid serves as a versatile building block in organic synthesis. Its application includes:
- Reagent in Organic Transformations: It can participate in various chemical reactions to form more complex molecules.
- Precursor for Dyes and Pigments: The compound's vibrant color properties make it suitable for use in the textile and dye industries.
Biochemical Research
The indole structure of this compound allows for significant interactions with biological macromolecules. Its applications include:
- Studying Protein Interactions: The compound can be used to explore binding affinities and mechanisms of action with various proteins.
- Nucleic Acid Research: It may also play a role in studies related to DNA and RNA interactions, providing insights into genetic regulation mechanisms.
Material Science
In addition to its biological applications, this compound is being investigated for its potential use in material science:
- Development of New Materials: Its unique chemical properties may lead to advancements in creating innovative materials with specific functionalities.
Case Study 1: Anticancer Activity
A study published in Pharmacology Reports examined the anticancer effects of various indole derivatives, including 1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylic acid. The findings indicated that this compound demonstrated significant growth inhibition against several cancer cell lines, highlighting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Research conducted by the Journal of Medicinal Chemistry evaluated the antimicrobial properties of halogenated indoles. The study found that compounds similar to 1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylic acid exhibited promising activity against resistant bacterial strains .
Case Study 3: Organic Synthesis Applications
In a recent publication on synthetic methodologies, researchers utilized 1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylic acid as a key intermediate in synthesizing novel indole-based compounds with enhanced pharmacological profiles .
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved include signal transduction and metabolic pathways, which are crucial for cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related indole derivatives:
Table 1: Structural and Physicochemical Comparison
Key Findings and Analysis
Halogenation Effects: The target compound and its methyl ester feature iodine atoms at positions 3 and 5, which significantly increase molecular weight and polarizability compared to the simpler 7-chloro-3-methyl analog. Iodine’s large atomic radius may enhance steric effects and influence binding interactions in biological systems . This contrasts with the 7-chloro-3-methyl analog, which lacks bulky substituents and has lower molecular complexity .
Functional Group Differences :
- The carboxylic acid group in the target compound and the 7-chloro analog could enable hydrogen bonding or salt formation, enhancing solubility in polar solvents. In contrast, the methyl ester derivative (CAS 866149-87-3) is more lipophilic due to the ester group, favoring organic-phase reactions .
Synthetic Utility: The methyl ester (CAS 866149-87-3) is explicitly noted as a synthetic intermediate, suggesting the target carboxylic acid could be a precursor for esterification or amidation reactions. The 7-chloro-3-methyl analog, with fewer halogens, may serve as a simpler model compound for structure-activity relationship (SAR) studies .
Data Limitations :
- Experimental data for the target compound (e.g., solubility, stability) are absent in the provided evidence. Predictions for its methyl ester (e.g., boiling point, density) are computational and require empirical validation .
Biological Activity
1-(3,4-Dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylic acid is a complex organic compound belonging to the indole family. Indole derivatives are widely recognized for their diverse biological activities, making them significant in medicinal chemistry and pharmacology. This compound exhibits potential therapeutic applications due to its unique structural features, which include halogen substitutions that can influence its biological interactions.
Chemical Structure and Properties
The compound's IUPAC name is 1-[(3,4-dichlorophenyl)methyl]-3,5-diiodoindole-2-carboxylic acid. Its molecular formula is C16H9Cl2I2NO2, and it has a molecular weight of approximately 515.06 g/mol. The presence of the dichlorobenzyl group and diiodo substituents contributes to its reactivity and biological profile.
| Property | Value |
|---|---|
| IUPAC Name | 1-[(3,4-dichlorophenyl)methyl]-3,5-diiodoindole-2-carboxylic acid |
| Molecular Formula | C16H9Cl2I2NO2 |
| Molecular Weight | 515.06 g/mol |
| CAS Number | 860648-96-0 |
Antimicrobial Properties
Research indicates that 1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylic acid exhibits significant antimicrobial activity. In studies comparing various indole derivatives, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound is particularly potent against Staphylococcus aureus and Escherichia coli.
Table: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Escherichia coli | 31.108 - 62.216 |
| Pseudomonas aeruginosa | >125 |
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets within microbial cells. It is believed to inhibit essential enzymes involved in bacterial cell wall synthesis and protein production. This inhibition disrupts critical cellular processes, leading to bactericidal effects.
Anti-inflammatory and Anticancer Activities
In addition to its antimicrobial properties, 1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylic acid has been investigated for anti-inflammatory and anticancer activities. Studies have shown that indole derivatives can modulate inflammatory pathways and exhibit cytotoxic effects on various cancer cell lines.
Case Study: Anticancer Activity
In vitro studies demonstrated that this compound significantly reduced cell viability in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The observed IC50 values ranged from 10 µM to 20 µM, indicating potential as a chemotherapeutic agent.
Q & A
Q. What are the standard synthetic routes for preparing 1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylic acid?
The synthesis typically involves a multi-step procedure:
- Step 1: Introduction of the 3,4-dichlorobenzyl group via nucleophilic substitution. For example, reacting 3,4-dichlorobenzyl chloride with a pre-functionalized indole precursor under reflux in ethanol or acetic acid (similar to methods in and ).
- Step 2: Diiodination at the 3 and 5 positions of the indole ring using iodine and an oxidizing agent (e.g., HIO₃ or I₂/KI).
- Step 3: Carboxylic acid functionalization via hydrolysis of a methyl ester intermediate (if applicable) using aqueous NaOH or HCl. Key Conditions: Reflux in acetic acid with sodium acetate as a base (3–5 hours, 80–100°C) and purification via recrystallization (DMF/acetic acid) or column chromatography .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- 1H NMR: To verify substitution patterns (e.g., aromatic protons, dichlorobenzyl group integration). highlights the use of 1H NMR with δ 7.2–7.8 ppm for aromatic regions.
- LCMS: Confirms molecular weight (e.g., [M+H]+ peaks) and purity (>98% by HPLC).
- Elemental Analysis: Validates C, H, N, and halogen content.
- FT-IR: Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and indole NH stretches .
Q. What are the solubility properties of this compound in common organic solvents?
- High Solubility: Polar aprotic solvents like DMF or DMSO due to the carboxylic acid and halogen substituents.
- Low Solubility: Non-polar solvents (e.g., hexane). Recrystallization is often performed using DMF/acetic acid mixtures, as noted in .
Advanced Research Questions
Q. How can reaction intermediates be characterized during the synthesis of this compound?
- In Situ Monitoring: Use thin-layer chromatography (TLC) with UV detection to track intermediates.
- Isolation of Intermediates: For example, the methyl ester intermediate (before hydrolysis) can be isolated via flash chromatography ().
- Advanced Spectroscopy: 13C NMR and 2D NMR (COSY, HSQC) resolve complex substitution patterns. Mass spectrometry (HRMS) confirms intermediate masses .
Q. What computational methods are suitable for modeling the molecular interactions of this compound?
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., using TIP3P or TIP4P water models, as in ) to predict solubility or aggregation.
- Density Functional Theory (DFT): Optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
- Docking Studies: Investigate binding modes with biological targets (e.g., enzymes) using software like AutoDock .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Variation of Substituents: Synthesize analogs with modified halogens (e.g., Br instead of I) or substituted benzyl groups ().
- Pharmacophore Mapping: Use X-ray crystallography or cryo-EM to identify critical binding motifs.
- In Vitro Assays: Test analogs against target proteins (e.g., kinase inhibition) with dose-response curves (IC50 determination).
- Data Analysis: Multivariate regression to correlate substituent electronic/hydrophobic parameters with activity .
Notes
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
